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Molecular Mechanism of Action

CREBBP and EP300 are large, multi-domain proteins that possess histone acetyltransferase (HAT) activity
and a single bromodomain. The bromodomain is a specialized module that "reads" acetylated lysine residues
on histone tails (such as H3K27ac), thereby tethering the coactivators to specific, active genomic regions like

enhancers and super-enhancers [1] [2].

SGC-CBP30 acts as a competitive antagonist that occupies the acetyl-lysine binding pocket of the
CBP/EP300 bromodomains [1]. This prevents the native interaction between the bromodomain and

acetylated chromatin.
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Figure 1: Mechanism of SGC-CBP30. Under normal conditions, the CBP/EP300 bromodomain binds to

acetylated histones, facilitating transcription. SGC-CBP30 blocks this interaction, leading to gene

suppression.

The functional outcomes of this mechanism are:

¢ Displacement from Chromatin: CBP30 treatment causes the release of CBP/EP300 bromodomains

from chromatin, as visualized by a reduction in chromatin-bound bromodomain-GFP fusion proteins

[3].

e Loss of Active Enhancer Marks: Inhibition leads to a direct decrease in histone H3 lysine 27
acetylation (H3K27ac) and reduced chromatin accessibility at target promoters and enhancers [1].
¢ Transcriptional Reprogramming: The primary effect is the silencing of genes maintained by these
enhancers, which are critical for sustaining cellular identity, such as somatic-specific genes during

reprogramming or oncogenic transcription factors in cancer [1] [3] [2].

Key Experimental Findings & Applications

© 2026 Smolecule. All rights reserved. 2/6

Tech Support


https://www.smolecule.com/products/s548917?utm_src=pdf-body-img
https://www.smolecule.com/products/s548917?utm_src=pdf-body
https://www.smolecule.com/products/s548917?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4775225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6504645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4775225/
https://epigeneticsandchromatin.biomedcentral.com/articles/10.1186/s13072-018-0197-x
https://www.smolecule.com/products/s548917?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept
Specifications & Pricing

The following table summarizes the major phenotypic effects of SGC-CBP30 across different experimental

models.

Biological Context / Cell
Type

Observed Phenotype & Key Downregulated Targets

Citation

Somatic Cell
Reprogramming (Human
fibroblasts to iPSCs)

Hematologic Cancers
(Multiple Myeloma,
Leukemia)

Immune Response
(Human Th17 cells)

Regulatory T cells (Tregs)

Enhanced reprogramming efficiency (2-3 fold alone, >10-
fold with DOT1L inhibition). Acts early, accelerating silencing
of somatic-specific genes (e.g., PRRX1). Decreases
H3K27ac at somatic enhancers.

Anti-proliferative, cell cycle arrest (G0/G1), apoptosis.
Direct suppression of IRF4 and its target MYC; disruption of
the GATA1/MYC regulatory axis.

Suppression of IL-17A production. More restricted
transcriptional effect compared to pan-BET inhibitors.
Potential therapeutic strategy for Th17-driven diseases (e.qg.,
ankylosing spondylitis).

Reduced expression of FOXP3 and Treg suppressive function
mediators (LAG-3, CTLA-4), suggesting potential for cancer
immunotherapy.

Experimental Protocols

[1]

[3] [2]

[4]

[5]

For researchers aiming to use SGC-CBP30, here are methodologies for key assays from the literature.

Cellular Proliferation and Viability (GI50 Determination)

This protocol is used to assess the anti-proliferative effects of SGC-CBP30, particularly in cancer cell lines

[3][2].

e Cell Seeding: Plate cells in 96-well plates at a density optimized for linear growth over the assay
period (e.g., 2,000-5,000 cells/well for suspension lines).
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Compound Treatment: 24 hours after seeding, treat cells with a dose range of SGC-CBP30 (e.g.,
0.1 uM to 10 uM) and a DMSO vehicle control. Use at least triplicate wells per concentration.
Incubation: Incubate cells for a defined period, typically 72-96 hours.

Viability Quantification: Measure cell viability using a standardized assay like CellTiter-Glo, which
guantifies ATP as a proxy for metabolically active cells.

Data Analysis: Calculate the percentage of growth inhibition relative to DMSO controls. The GI50
value (concentration for 50% growth inhibition) is determined using a non-linear regression curve fit.

Assessing Early Reprogramming Efficiency

This

flow cytometry-based assay measures the emergence of pluripotent cells at an early time point

following SGC-CBP30 treatment [1].

Ch

This

Initiate Reprogramming: Transduce human fibroblasts with OSKM (OCT4, SOX2, KLF4, MYC)
factors using lentiviral or non-integrating methods.

Compound Addition: Add SGC-CBP30 (e.g., 0.5 uM) or DMSO control to the culture medium from
day 1 post-transduction.

Cell Harvesting: On day 6, harvest the cells using enzymatic dissociation (e.g., TrypLE) to create a
single-cell suspension.

Staining: Stain the cells with a fluorescently conjugated antibody against the cell surface
pluripotency marker Tra-1-60.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of Tra-1-60-
positive cells in the SGC-CBP30-treated condition compared to the DMSO control quantifies the
enhancement in early reprogramming.

romatin Binding (NanoBRET Assay)

assay quantitatively measures the displacement of CBP/EP300 bromodomains from histones in a

cellular context [3] [5].

Cell Transfection: Co-transfect HEK293 cells with two constructs:

o Avector expressing Histone H3.3 fused to a HaloTag.

o A vector expressing the CBP bromodomain fused to NanoLuc (Nluc).
Ligand Addition: Add the HaloTag ligand to the culture medium to enable energy transfer.
Compound Treatment: Treat the transfected cells with a dose titration of SGC-CBP30 (e.g., from nM
to UM range).
BRET Measurement: After an incubation period (e.g., 6-16 hours), measure both donor (Nluc) and
acceptor (HaloTag) emission. Calculate the BRET ratio (acceptor emission / donor emission).
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e Analysis: A dose-dependent decrease in the BRET ratio indicates that SGC-CBP30 is disrupting the
interaction between the CBP bromodomain and the histone substrate in living cells. An EC50 value
can be calculated from the curve.

Important Considerations for Use

¢ Specificity vs. Catalytic Inhibition: The effects of SGC-CBP30 are distinct from inhibiting the HAT
catalytic activity of CBP/EP300. While bromodomain inhibition often enhances reprogramming,
catalytic inhibition with compounds like A485 prevents it, suggesting separate functional roles for the
different domains [1].

e Concentration Guidance: For a selective effect on CBP/EP300 bromodomains with minimal off-
target BET family inhibition, use concentrations 2.5 pM [3]. Cellular potency in NanoBRET assays
shows an EC50 of ~0.28 uM [3].

e Solubility and Storage: SGC-CBP30 is soluble in DMSO and should be stored at or below +4°C [6].
Prepare stock solutions in DMSO and dilute into aqueous buffer immediately before use.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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ep300-bromodomain-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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